molecular formula C19H19Cl2NO3 B2800578 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide CAS No. 2034515-62-1

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Cat. No.: B2800578
CAS No.: 2034515-62-1
M. Wt: 380.27
InChI Key: ALLDFPLYLHPBRW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates two distinct pharmacophores: a 2,4-dichlorophenoxyacetamide moiety and a 2,3-dihydrobenzofuran unit. The 2,4-dichlorophenoxy group is a well-characterized scaffold in herbicide science, known for its auxin-like plant growth regulation properties that lead to uncontrolled growth in broadleaf weeds . The 2,3-dihydrobenzofuran core is a privileged structure frequently encountered in natural products and pharmaceutically active compounds, often associated with diverse biological activities . This combination makes the compound a valuable candidate for investigating structure-activity relationships, particularly for developing novel enzyme inhibitors or receptor ligands. Researchers can utilize this compound to explore its potential mechanism of action, which may involve pathways similar to those affected by related phenoxy compounds, such as those related to plant growth regulation . A 2025 toxicological study on a related compound, 2,4-D, highlighted its ability to induce cellular apoptosis via oxidative stress and AMPKα signaling pathways, suggesting that researchers might investigate similar mechanistic pathways for this analog in relevant experimental models . The dihydrobenzofuran system is accessible via modern synthetic methods, including iron and copper-catalyzed intramolecular C–O bond formation, allowing for the efficient preparation of analogs for structure-activity studies . This high-purity compound is intended for research applications such as bioactivity screening, agrochemical development, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c1-12(8-13-2-4-17-14(9-13)6-7-24-17)22-19(23)11-25-18-5-3-15(20)10-16(18)21/h2-5,9-10,12H,6-8,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLDFPLYLHPBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

    Coupling with dihydrobenzofuran: The intermediate is then coupled with a dihydrobenzofuran derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Final acetamide formation: The final step involves the reaction of the coupled product with an acetamide precursor to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
The compound exhibits significant herbicidal activity, primarily attributed to the 2,4-dichlorophenoxy moiety. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of various weed species, making them valuable in agricultural practices. Specifically, studies have shown that compounds containing the 2-(2,4-dichlorophenoxy) acetic acid pharmacophore demonstrate robust herbicidal effects against resistant weed populations .

Insecticidal Activity
In addition to its herbicidal properties, this compound has been explored for its insecticidal capabilities. A patent outlines the synthesis of dihydrobenzofuran derivatives, including this compound, which exhibit insecticidal properties against a range of agricultural pests . The structural modifications allow for enhanced efficacy and specificity towards target insect species.

Pharmacological Applications

Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide. A series of diacylhydrazine derivatives containing the 2,4-dichlorophenoxy moiety showed excellent antifungal activity against pathogens such as Cladosporium cucumerinum and Sclerotinia sclerotiorum. The half-maximal effective concentration (EC50) values were comparable to established antifungal agents . This suggests potential applications in developing new antifungal treatments.

Potential as an Anticancer Agent
There is ongoing research into the anticancer properties of compounds derived from dihydrobenzofuran structures. Some studies indicate that these compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The specific mechanisms remain under investigation but offer promising avenues for therapeutic development.

Material Science Applications

Polymer Chemistry
The unique chemical structure of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide opens up possibilities in polymer chemistry. Its ability to act as a functional monomer could lead to the development of new polymeric materials with enhanced properties such as thermal stability and chemical resistance. Research is being conducted to explore its incorporation into polymer matrices for applications in coatings and composites .

Case Studies

Study Focus Findings Applications
Herbicidal ActivityDemonstrated effectiveness against resistant weed speciesAgricultural herbicides
Antifungal EfficacyEC50 values comparable to commercial antifungalsDevelopment of new antifungal agents
Insecticidal PropertiesEffective against various agricultural pestsInsecticides for crop protection
Polymer DevelopmentPotential as a functional monomerAdvanced materials in coatings and composites

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation on the Phenoxy Group

The position and number of chlorine atoms on the phenoxy ring significantly influence physicochemical properties and bioactivity:

Compound Phenoxy Substituents Key Differences Reference
Target Compound 2,4-dichloro High electron-withdrawing effect
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 2,3-dichloro Altered steric and electronic effects
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide 2-chloro-5-methyl Methyl group enhances hydrophobicity
Alachlor 2-chloro-6-ethyl Ethyl groups increase lipophilicity

In contrast, alachlor’s 2,6-diethylphenoxy group optimizes soil mobility and herbicidal efficacy .

Nitrogen Substituent Diversity

The N-substituent governs solubility, bioavailability, and target specificity:

Compound N-Substituent Structural Impact Reference
Target Compound 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl Rigid bicyclic system; moderate polarity
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Cyclohexyl High hydrophobicity; chair conformation
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide Benzyl Aromatic π-π interactions
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole ring with cyano group Planar heterocycle; hydrogen-bonding

Pyrazole-based analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities due to their heterocyclic core .

Physicochemical and Bioactive Properties

  • Lipophilicity: The dichlorophenoxy group and dihydrobenzofuran moiety likely confer moderate logP values (~3–4), comparable to alachlor (logP ~3.1) .
  • Hydrogen Bonding : The acetamide carbonyl and NH groups enable hydrogen-bond interactions, as observed in N-cyclohexyl derivatives forming crystal packing via N–H···O bonds .
  • Bioactivity: Chlorinated phenoxyacetamides often target plant acetyl-CoA carboxylase (ACCase) or mammalian enzymes. For example, pretilachlor () inhibits weed growth by disrupting lipid biosynthesis .

Data Tables

Table 1: Structural Comparison of Selected Acetamides

Compound Name Phenoxy Substituents N-Substituent Molecular Weight (g/mol) Use/Property Reference
Target Compound 2,4-dichloro Dihydrobenzofuran-propan-2-yl ~380 (estimated) Hypothesized herbicide
Alachlor 2-chloro-6-ethyl Methoxymethyl 269.8 Herbicide
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 2,3-dichloro Cyclohexyl 317.2 Protein interaction studies
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole-cyano 310.7 Synthetic intermediate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : Multi-step synthesis is typically required, involving:

  • Nucleophilic substitution : The phenoxy group can be introduced via alkylation of 2,4-dichlorophenol with chloroacetamide derivatives under basic conditions (e.g., NaHCO₃ or K₂CO₃ in DMF) .
  • Amide coupling : The dihydrobenzofuran-propan-2-amine moiety is conjugated using coupling agents like EDC/HOBt in anhydrous dichloromethane .
  • Key parameters : Temperature control (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can structural confirmation be reliably achieved for this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., dihydrobenzofuran protons at δ 3.1–4.2 ppm; acetamide carbonyl at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles, particularly for the propan-2-yl chiral center .

Advanced Research Questions

Q. How can mechanistic pathways for unexpected byproducts be investigated during synthesis?

  • Methodological Answer :

  • Kinetic studies : Vary reaction parameters (e.g., temperature, solvent polarity) to track intermediate formation via LC-MS .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate energy barriers for competing pathways, such as oxadiazole ring formation vs. side reactions .
  • Isolation and characterization : Purify byproducts via preparative HPLC and analyze with 2D NMR (e.g., COSY, HSQC) to identify structural deviations .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Validate cell lines (e.g., HeLa vs. HEK293) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Dose-response curves : Compare EC₅₀ values under consistent conditions (pH 7.4, 37°C, 5% CO₂) .
  • Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data from PubChem BioAssay (AID 743255) and identify outliers .

Q. What strategies are effective for evaluating environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic studies : Incubate the compound in buffers (pH 4–9) at 25°C and monitor degradation via LC-UV/MS. Chlorophenoxy groups are prone to hydrolysis at high pH .
  • Photolysis experiments : Expose to UV light (λ = 254 nm) and identify radicals via ESR spectroscopy; dihydrobenzofuran may undergo ring-opening .
  • Microbial degradation : Use soil slurry models (OECD 307) to assess biodegradation half-lives and metabolite toxicity .

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